molecular formula C9H18ClNO3 B1378824 4-Butylmorpholine-3-carboxylic acid hydrochloride CAS No. 1607020-18-7

4-Butylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B1378824
CAS No.: 1607020-18-7
M. Wt: 223.7 g/mol
InChI Key: TVCMUTWPRHTVGA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Butylmorpholine-3-carboxylic acid hydrochloride typically involves the reaction of morpholine derivatives with butyl groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

4-Butylmorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Butylmorpholine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is used in pharmaceutical research to develop new drugs and to test the efficacy and safety of existing drugs.

    Industry: It is used in the production of various chemical products, including polymers and resins

Mechanism of Action

The mechanism of action of 4-Butylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Butylmorpholine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

  • 4-Methylmorpholine-3-carboxylic acid hydrochloride
  • 4-Ethylmorpholine-3-carboxylic acid hydrochloride
  • 4-Propylmorpholine-3-carboxylic acid hydrochloride

These compounds share similar chemical structures but differ in the length and nature of the alkyl group attached to the morpholine ring. The unique properties of this compound, such as its specific reactivity and solubility, make it particularly useful in certain applications .

Properties

IUPAC Name

4-butylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-2-3-4-10-5-6-13-7-8(10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCMUTWPRHTVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCOCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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